molecular formula C10H19NO3 B8472296 ethyl N-carbethoxyvalerimidate

ethyl N-carbethoxyvalerimidate

Cat. No.: B8472296
M. Wt: 201.26 g/mol
InChI Key: IQMPQNAGKOWRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-carbethoxyvalerimidate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl N-ethoxycarbonylpentanimidate

InChI

InChI=1S/C10H19NO3/c1-4-7-8-9(13-5-2)11-10(12)14-6-3/h4-8H2,1-3H3

InChI Key

IQMPQNAGKOWRFG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NC(=O)OCC)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6.5 g (50.3 mmole) of ethyl valerimidate (free base) in 90 ml of dry CH2Cl2 was treated with 7.71 ml (5.60 g, 55.3 mole) of triethylamine. The resulting solution was stirred under N2 at -10° C. in an ice-salt bath as a solution of 4.81 ml (5.46 g, 50.3 mole) of ethyl chloroformate in 10 ml of CH2Cl2 was added dropwise over 25 minutes. Upon completion of the addition, the cooling bath was removed, and the mixture was stirred at room temperature for 2 hours. Next, the solvent was removed by evaporation in vacuo. The residue was taken up in hexane and filtered to remove triethylamine hydrochloride. Concentration of the filtrate yielded 7.08 g (70%) of the product as a yellow oil, suitable for use in the next step without further purification. NMR indicated a mixture of syn and anti isomers. TLC (98:2 CH2Cl2 --MeOH) showed a close pair of spots, Rf 0.48, 0.52; mass spectrum (EI) m/e 201 (M+).
Quantity
6.5 g
Type
reactant
Reaction Step One
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7.71 mL
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reactant
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90 mL
Type
solvent
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4.81 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

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